Foreword: The Enduring Relevance of Functionalized Polycyclic Aromatic Hydrocarbons
Foreword: The Enduring Relevance of Functionalized Polycyclic Aromatic Hydrocarbons
An In-Depth Technical Guide to 3-Perylenamine: Structure, Properties, and Applications
In the landscape of materials science and organic electronics, the perylene scaffold stands as a cornerstone. Its rigid, planar structure and extensive π-conjugated system impart exceptional photophysical and electronic properties. However, the true potential of perylene is unlocked through functionalization. By introducing specific chemical moieties, we can meticulously tune its solubility, electronic energy levels, and intermolecular interactions. Among these derivatives, 3-Perylenamine (3-Aminoperylene) emerges as a particularly valuable and versatile building block. The primary amine group serves as a reactive handle for a multitude of chemical transformations while also modulating the electronic character of the perylene core.
This guide provides a comprehensive technical overview of 3-perylenamine, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data, offering insights into the causality behind its properties and the strategic considerations for its use in synthesis and device fabrication.
Molecular Architecture and Identification
The foundational step in utilizing any chemical compound is the unambiguous confirmation of its structure. 3-Perylenamine consists of a pentacyclic perylene core with a primary amine group substituted at the 3-position.
Caption: Chemical structure of 3-Perylenamine.
Table 1: Core Identifiers for 3-Perylenamine
| Identifier | Value | Reference |
| CAS Number | 20492-13-1 | [1][2][3] |
| Molecular Formula | C₂₀H₁₃N | [1][2][3][4] |
| Molecular Weight | 267.32 g/mol | [1][3] |
| IUPAC Name | perylen-3-amine | [1][4] |
| Synonyms | 3-Aminoperylene, Perylen-3-amine | [1][3][5] |
| InChI Key | IQEWYVIHLJJXKR-UHFFFAOYSA-N | [1][3][4] |
| Canonical SMILES | C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)N | [1][3] |
Physicochemical Properties
The physical properties of 3-perylenamine dictate its handling, purification, and processing. Its high melting and boiling points are characteristic of large, planar aromatic systems with strong intermolecular π-π stacking interactions. Solubility is a critical parameter for applications requiring solution-based processing, such as spin-coating for thin-film devices. While generally insoluble in water, it exhibits solubility in various organic solvents.
Table 2: Key Physical and Chemical Properties of 3-Perylenamine
| Property | Value | Reference |
| Melting Point | 276-279 °C (for parent perylene) | [6] |
| Boiling Point | 530 °C at 760 mmHg | [1] |
| Density | 1.347 g/cm³ | [1] |
| Flash Point | 306 °C | [1] |
| Water Solubility | Insoluble | [6] |
| Vapor Pressure | 2.57E-11 mmHg at 25°C | [3] |
| pKa | 4.32 ± 0.30 (Predicted) | [3] |
Note: The melting point of the parent compound, perylene, is provided as a close reference. The amine substituent may slightly alter this value.
Synthesis and Reactivity
Synthetic Pathway
A common and logical laboratory-scale synthesis of 3-perylenamine involves a two-step process starting from the parent perylene hydrocarbon: nitration followed by reduction. This pathway is a classic example of functional group transformation in aromatic chemistry.
-
Nitration: Perylene is reacted with a nitrating agent (e.g., nitric acid) to introduce a nitro group (-NO₂) onto the aromatic core, yielding 3-nitroperylene. The 3-position is a favored site for electrophilic substitution.
-
Reduction: The resulting 3-nitroperylene is then reduced to the corresponding primary amine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.
Caption: General synthetic workflow for 3-Perylenamine.
Reactivity Profile
The synthetic utility of 3-perylenamine stems from the dual reactivity of its amine group and its aromatic core.
-
Amine Group Reactivity : As a primary aromatic amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic.[7] This allows it to readily participate in a wide range of reactions, including amide bond formation (with acyl chlorides or carboxylic acids), Schiff base formation (with aldehydes or ketones), and N-alkylation. This reactivity is crucial for integrating the perylene unit into larger molecular or polymeric structures.
-
Perylene Core Reactivity : The electron-donating nature of the amine group activates the perylene ring system towards further electrophilic aromatic substitution. However, the inherent stability of the large aromatic system also allows for a range of reactions at the periphery, making it a robust scaffold for building complex molecular architectures.[8]
Spectroscopic Characterization Protocol
Verifying the successful synthesis and purity of 3-perylenamine is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose.
Exemplary Protocol: ¹H NMR Characterization
Objective: To confirm the chemical structure and assess the purity of a synthesized batch of 3-perylenamine.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 3-perylenamine sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; the compound must be fully soluble to obtain a high-resolution spectrum.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Ensure the sample is at the correct temperature and has been properly shimmed to achieve a homogeneous magnetic field. This step is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis (Expected Results):
-
Aromatic Region (approx. 7.0-8.5 ppm): A complex series of doublets and triplets corresponding to the 11 protons on the perylene core will be observed. The specific splitting patterns and chemical shifts are dictated by the proton's position relative to the amine group and neighboring protons.
-
Amine Protons (approx. 3.5-5.0 ppm): A broad singlet corresponding to the two protons of the -NH₂ group should be visible. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
Applications in Research and Technology
The unique combination of the perylene core's optoelectronic properties and the amine's synthetic versatility makes 3-perylenamine a valuable precursor for advanced materials.[8]
Organic Electronics
Perylene derivatives are widely investigated for use in organic electronic devices due to their high charge carrier mobilities and excellent thermal and chemical stability.[9][10]
-
Organic Field-Effect Transistors (OFETs): The amine group can be functionalized to create derivatives with tailored side chains. These modifications are not merely for synthetic convenience; they are a critical design element to control the intermolecular packing in the solid state, which directly influences charge transport efficiency.[11][12]
-
Organic Photovoltaics (OPVs): As an electron-rich molecule, 3-perylenamine and its derivatives can serve as building blocks for donor materials in OPV active layers. The amine provides a convenient point for chemical modification to tune the highest occupied molecular orbital (HOMO) energy level for efficient charge separation at the donor-acceptor interface.[8][11]
-
Organic Light-Emitting Diodes (OLEDs): The strong blue fluorescence of the perylene core makes its derivatives attractive as emitter or host materials in OLEDs.[13] The amine functionality can be used to attach charge-transporting moieties or to tune the emission wavelength.
Fluorescent Dyes and Probes
The high fluorescence quantum yield of the perylene core is another of its defining features. The amine group on 3-perylenamine can act as a reactive site to link the fluorophore to other molecules, creating fluorescent probes for biological imaging or chemical sensing. The electronic interaction between the amine's lone pair and the π-system of the perylene can also make its fluorescence sensitive to the local environment (e.g., pH or polarity), forming the basis for a sensor.
Safety and Handling
As with any chemical compound, proper safety protocols must be followed when handling 3-perylenamine.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.[16] After handling, wash hands thoroughly.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[6] It should be stored away from strong oxidizing agents.[6]
-
Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[16]
Conclusion
3-Perylenamine is more than just another derivative in the vast catalog of chemical compounds. It represents a strategic convergence of a high-performance polycyclic aromatic core with a versatile functional group. This unique combination provides chemists and material scientists with a powerful platform for developing next-generation materials for organic electronics, sensing, and beyond. A thorough understanding of its fundamental properties, reactivity, and handling requirements—as outlined in this guide—is the critical first step toward unlocking its full technological potential.
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